![molecular formula C29H34ClN3O6S2 B2578580 Hidrocloruro de 6-bencil-2-(4-((2,6-dimetilmorfolino)sulfonil)benzamido)-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxilato de metilo CAS No. 1216766-10-7](/img/structure/B2578580.png)
Hidrocloruro de 6-bencil-2-(4-((2,6-dimetilmorfolino)sulfonil)benzamido)-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C29H34ClN3O6S2 and its molecular weight is 620.18. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimalárica
El hidrocloruro de 6-bencil-2-(4-((2,6-dimetilmorfolino)sulfonil)benzamido)-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxilato de metilo (llamémoslo "Compuesto X" para abreviar) ha demostrado ser prometedor como agente antimalárico. La malaria, causada por parásitos del género Plasmodium, sigue siendo un problema de salud mundial. Los investigadores han explorado derivados de la artemisinina (los principales fármacos activos contra Plasmodium falciparum) para combatir esta enfermedad. El compuesto X, con su estructura única, podría ser una valiosa adición al arsenal de medicamentos antimaláricos .
Química Radical y Síntesis
La síntesis del Compuesto X implica la catálisis con acetilacetonato de manganeso (III). Los investigadores han investigado su reactividad y optimizado las condiciones de reacción. Comprender la química radical detrás de su formación es crucial para una síntesis eficiente y un posible desarrollo de fármacos .
Biología Química e Identificación de Destinos
La compleja estructura del Compuesto X sugiere posibles interacciones con objetivos biológicos. Los investigadores pueden explorar su afinidad de unión a proteínas o enzimas específicas. Identificar estos objetivos podría conducir a nuevas aplicaciones terapéuticas o información sobre los mecanismos de la enfermedad .
Química Medicinal y Diseño de Fármacos
Los investigadores pueden modificar el Compuesto X para mejorar sus propiedades farmacológicas. Las modificaciones estructurales pueden mejorar la solubilidad, la biodisponibilidad y la selectividad. Los estudios computacionales pueden guiar el diseño racional de fármacos, con el objetivo de lograr una mejor eficacia antimalárica y reducir los efectos secundarios .
Ensayos Bioquímicos y Estudios Celulares
Los experimentos de laboratorio pueden evaluar los efectos del Compuesto X sobre los parásitos del género Plasmodium. Los investigadores pueden evaluar su potencia, toxicidad y mecanismo de acción. Los estudios celulares ayudan a dilucidar cómo interactúa con las membranas, enzimas o vías metabólicas de los parásitos .
Farmacocinética y Desarrollo de Formulación
Para convertir el Compuesto X en un fármaco viable, los estudios de farmacocinética son esenciales. Los investigadores investigan su absorción, distribución, metabolismo y excreción. Además, el desarrollo de formulaciones asegura una entrega y estabilidad adecuadas del compuesto in vivo .
Nota: La estructura molecular del Compuesto X se muestra arriba.
Propiedades
IUPAC Name |
methyl 6-benzyl-2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O6S2.ClH/c1-19-15-32(16-20(2)38-19)40(35,36)23-11-9-22(10-12-23)27(33)30-28-26(29(34)37-3)24-13-14-31(18-25(24)39-28)17-21-7-5-4-6-8-21;/h4-12,19-20H,13-18H2,1-3H3,(H,30,33);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIOROZDPCQWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)
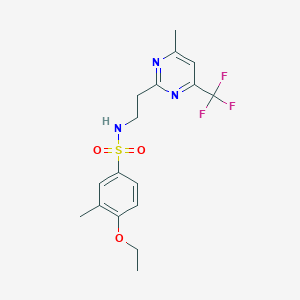
![(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2578501.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide](/img/structure/B2578502.png)
![1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2578505.png)
![2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2578506.png)
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578508.png)
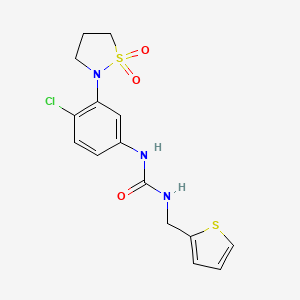
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2578510.png)
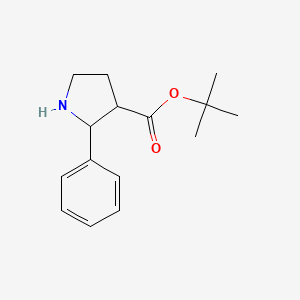
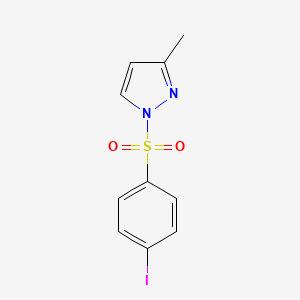
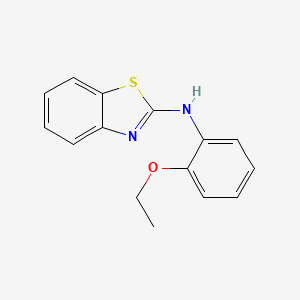
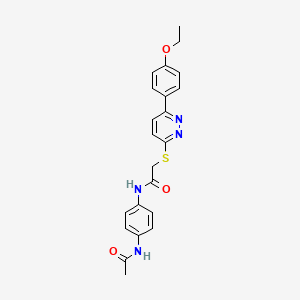
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2578519.png)
